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molecular formula C13H16N2O2 B8515334 4-(1H-indazol-5-yloxy)cyclohexanol

4-(1H-indazol-5-yloxy)cyclohexanol

Cat. No. B8515334
M. Wt: 232.28 g/mol
InChI Key: YVGXIJPZWUVARM-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

The following compound of Example 379 was synthesized by carrying out reactions according to the methods described in Example 372, (b) and Example 377 except for using the tert-butyl 4-hydroxyazepane-1-carboxylate obtained in Example 322, (c), as a reagent.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCCCC1OC1C[CH2:12][CH:11]([O:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:10][CH2:9]1.[NH:24]1C2C(=CC(OC3CCC(O)CC3)=CC=2)C=N1>>[NH:24]1[CH2:9][CH2:10][CH:11]([O:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)OC1CCC(CC1)OC=1C=C2C=NNC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)OC1CCC(CC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CC(CC1)OC=1C=C2C=NNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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